MC-betaglucuronide-MMAE-2 is an antibody-drug conjugate that exhibits significant antitumor activity. This compound combines monomethyl auristatin E, a potent tubulin polymerization inhibitor, with the cleavable linker MC-betaglucuronide. The design of this conjugate aims to enhance the therapeutic efficacy of the drug while minimizing systemic toxicity, a common challenge in cancer treatment.
The compound is classified as a drug-linker conjugate and is primarily utilized in research settings to explore its potential in targeted cancer therapies. It is commercially available from various suppliers, including TargetMol and MedChemExpress, where it is listed under the CAS number 1703778-81-7 .
MC-betaglucuronide-MMAE-2 falls under the category of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells via antibodies that target specific tumor markers. This classification allows for a more precise delivery mechanism compared to traditional chemotherapy agents.
The synthesis of MC-betaglucuronide-MMAE-2 involves several key steps, primarily focusing on the conjugation of monomethyl auristatin E with the MC-betaglucuronide linker. The process typically includes:
The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the final product meets quality standards for research applications.
The molecular formula for MC-betaglucuronide-MMAE-2 is C₆₃H₉₃N₉O₂₀, with a molecular weight of 1296.46 g/mol. The structure can be represented as follows:
The compound's structural integrity and stability are critical for its function as an ADC, and studies have shown that the linker effectively releases the cytotoxic payload upon enzymatic cleavage .
The primary chemical reaction involved in the function of MC-betaglucuronide-MMAE-2 is the cleavage of the MC-betaglucuronide linker by β-glucuronidase enzymes present in tumor cells. This reaction releases monomethyl auristatin E, which subsequently inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The mechanism of action for MC-betaglucuronide-MMAE-2 involves several steps:
Studies have demonstrated that this targeted approach results in enhanced therapeutic windows compared to conventional chemotherapeutics due to reduced systemic toxicity .
MC-betaglucuronide-MMAE-2 is primarily used in scientific research focused on developing targeted cancer therapies. Its applications include:
This compound exemplifies advancements in targeted therapy approaches aimed at improving patient outcomes while reducing side effects associated with conventional chemotherapy regimens.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1